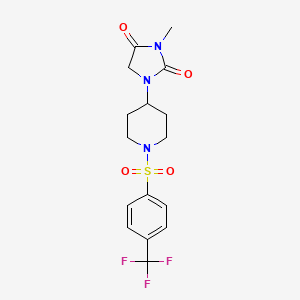
3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a compound of significant interest due to its unique chemical structure and potential applications across various fields. This compound comprises an imidazolidine-2,4-dione core, which is further functionalized with a piperidinyl group and a trifluoromethyl phenylsulfonyl substituent.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves the following steps:
Formation of the Imidazolidine-2,4-dione Core: : This can be achieved through a cyclization reaction involving urea derivatives and appropriate diketones under acidic or basic conditions.
Substitution Reactions: : Introduction of the piperidinyl group is facilitated by nucleophilic substitution reactions, utilizing reactive intermediates such as halides or mesylates.
Phenylsulfonylation: : The final step involves the addition of the trifluoromethyl phenylsulfonyl group through sulfonation reactions employing trifluoromethylbenzene derivatives and sulfonyl chlorides.
Industrial Production Methods: Industrial-scale production may leverage optimized conditions for each step:
Efficient Catalysts: : Use of transition metal catalysts to improve yield.
Solvent Selection: : Use of polar aprotic solvents like DMSO to enhance reaction rates.
Temperature Control: : Optimization of reaction temperatures for each step to ensure high efficiency and safety.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the methyl group or the piperidinyl ring.
Reduction: : Reduction reactions typically target the imidazolidine ring or the phenylsulfonyl moiety.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially on the piperidinyl and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substituents: : Halides, sulfonates, and triflates.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Introduction of functional groups like halides or nitro groups.
科学的研究の応用
Chemistry
Catalyst Development: : As a ligand in coordination chemistry for catalyst design.
Synthesis of Complex Molecules: : Used in multi-step organic synthesis for pharmaceuticals.
Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes, useful in biochemical studies.
Medicine
Drug Development: : Investigated for its potential as a therapeutic agent in treating certain diseases due to its unique functional groups.
Industry
Polymer Chemistry: : Used as a monomer or crosslinking agent in polymer synthesis.
作用機序
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: : It may bind to proteins or enzymes, altering their activity.
Pathways Involved: : Involvement in biochemical pathways related to signal transduction or metabolic regulation.
類似化合物との比較
Comparison with Other Compounds
Structural Similarity: : Compounds like 4-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine have similar structural features.
Functional Group Variation: : Variations in functional groups lead to different reactivity and applications.
List of Similar Compounds
**4-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine
1-(4-(trifluoromethyl)phenylsulfonyl)piperazine
2,4-dioxoimidazolidine derivatives with various substituents
So, there it is—a deep dive into 3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, touching on everything from synthesis to scientific applications. Ready for the next topic or anything else on your mind?
特性
IUPAC Name |
3-methyl-1-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4S/c1-20-14(23)10-22(15(20)24)12-6-8-21(9-7-12)27(25,26)13-4-2-11(3-5-13)16(17,18)19/h2-5,12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSGJOVJMOCWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide](/img/structure/B2481457.png)
![Methyl (E)-4-[4-(benzylcarbamoyl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2481458.png)
![(2S)-2-[[(2R)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2481459.png)
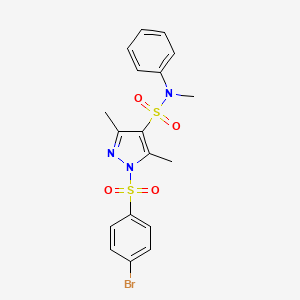
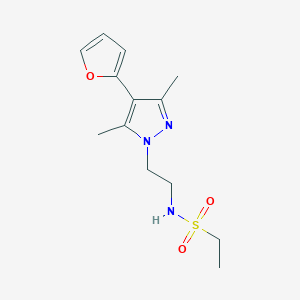
![(4-(3-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzoyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2481463.png)
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid](/img/structure/B2481464.png)
![N-[3-(dimethylamino)propyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2481468.png)
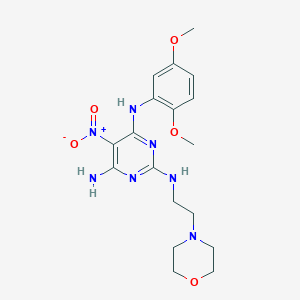
![N-[2-(2-Bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2481471.png)
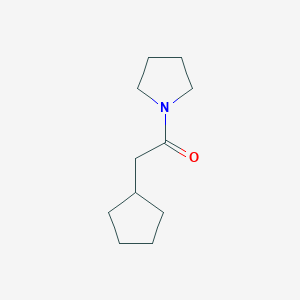
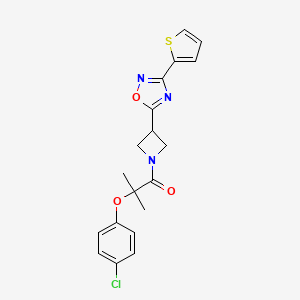
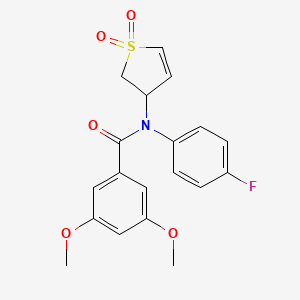
![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2481477.png)
